N-Cyclohexyl 3-nitrobenzenesulfonamide

Descripción general

Descripción

“N-Cyclohexyl 3-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 93125-79-21. It has a molecular weight of 284.341 and its molecular formula is C12H16N2O4S12.

Molecular Structure Analysis

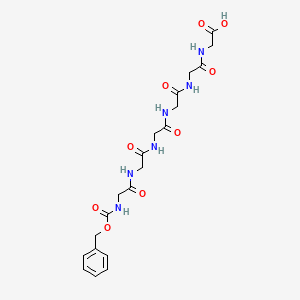

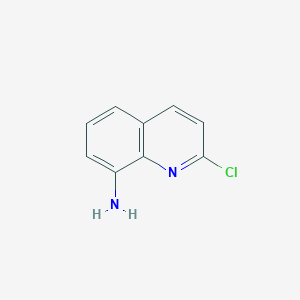

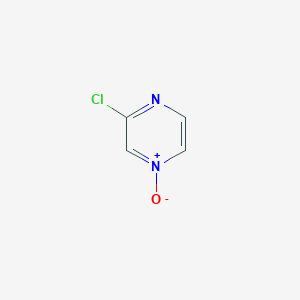

The molecular structure of “N-Cyclohexyl 3-nitrobenzenesulfonamide” consists of a cyclohexyl group attached to a nitrobenzenesulfonamide group2. The InChI code for this compound is 1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H21.

Physical And Chemical Properties Analysis

“N-Cyclohexyl 3-nitrobenzenesulfonamide” has a density of 1.4±0.1 g/cm^3, a boiling point of 444.2±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C3. Its molar refractivity is 71.0±0.4 cm^3, and it has 6 H bond acceptors and 1 H bond donor3.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

N-Cyclohexyl 3-nitrobenzenesulfonamide and similar compounds play a significant role in chemical synthesis. They are used as intermediates in the preparation of secondary amines and serve as protecting groups for amines. For instance, 2- and 4-nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides in nearly quantitative yields. These compounds can be deprotected via Meisenheimer complexes to give secondary amines with high yields (Fukuyama, Jow, & Cheung, 1995).

Applications in Biology and Medicine

N-alkyl/aralkyl-nitrobenzenesulfonamides have shown promise in biological applications. For example, they have been studied for their bacterial biofilm inhibition properties against strains like Escherichia coli and Bacillus subtilis. Certain derivatives of these compounds exhibited notable inhibitory actions against bacterial biofilms, along with displaying mild cytotoxicity, which makes them potential candidates for medical applications (Abbasi et al., 2020).

Electrophilic Nitrogen Source

These compounds are also used as electrophilic nitrogen sources in chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been effective as an electrophilic nitrogen source for the direct diamination of alpha, beta-unsaturated ketones without metal catalysts. Such applications are convenient and do not require protection under inert gases (Pei et al., 2003).

Use in Polymer Science

In the field of polymer science, 4-chloro-3-nitrobenzenesulfonamide has been utilized in reactions with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

Versatile Synthetic Method for Amines

Nitrobenzenesulfonamides, like N-Cyclohexyl 3-nitrobenzenesulfonamide, offer a highly efficient and versatile method for synthesizing amines. They act as both protecting and activating groups in alkylation processes. This methodology facilitates the synthesis of linear and macrocyclic natural polyamines under mild conditions (Kan & Fukuyama, 2004).

Safety And Hazards

The safety data sheet for “N-Cyclohexyl 3-nitrobenzenesulfonamide” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes4. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition4.

Direcciones Futuras

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the relevant literature or consult a chemical expert.

Propiedades

IUPAC Name |

N-cyclohexyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMRFPHOJNZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289486 | |

| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl 3-nitrobenzenesulfonamide | |

CAS RN |

93125-79-2 | |

| Record name | 93125-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)